molecular formula C7H11BrN2O B2583477 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol CAS No. 873837-19-5

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol

Cat. No.: B2583477
CAS No.: 873837-19-5
M. Wt: 219.082
InChI Key: TZYROHZXQHLZMD-UHFFFAOYSA-N
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Description

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol is a chemical compound with the molecular formula C7H11BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol typically involves the bromination of 3-(tert-butyl)-1H-pyrazol-5-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Reduced forms of the compound with altered oxidation states.

    Coupling: Biaryl compounds or other coupled products.

Scientific Research Applications

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(tert-butyl)-1H-pyrazol-5-ol is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

4-bromo-5-tert-butyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-7(2,3)5-4(8)6(11)10-9-5/h1-3H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYROHZXQHLZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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